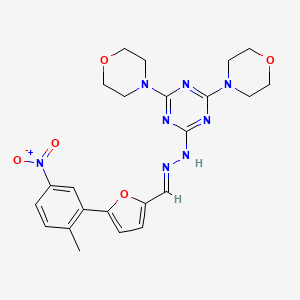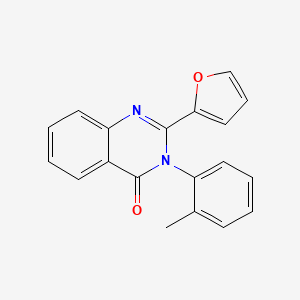
2-(2-methylphenoxy)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-methylphenoxy)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide, also known as TAK-385, is a non-peptide antagonist of the gonadotropin-releasing hormone (GnRH) receptor. It has been extensively studied for its potential use in the treatment of various reproductive disorders, including infertility, endometriosis, and prostate cancer. In
Aplicaciones Científicas De Investigación
2-(2-methylphenoxy)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide has been extensively studied for its potential use in the treatment of various reproductive disorders. In preclinical studies, it has been shown to effectively suppress gonadotropin secretion and reduce testosterone levels in both male and female animals. In clinical studies, 2-(2-methylphenoxy)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide has demonstrated promising results in the treatment of endometriosis and prostate cancer.
Mecanismo De Acción
2-(2-methylphenoxy)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide works by binding to and blocking the GnRH receptor, which is responsible for regulating the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland. By blocking the GnRH receptor, 2-(2-methylphenoxy)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide effectively suppresses the secretion of LH and FSH, which in turn reduces the production of testosterone and estrogen.
Biochemical and Physiological Effects:
2-(2-methylphenoxy)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide has been shown to effectively reduce testosterone levels in both male and female animals. In addition, it has been shown to reduce the size of prostate tumors in animal models of prostate cancer. 2-(2-methylphenoxy)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide has also been shown to effectively reduce the severity of endometriosis symptoms in clinical studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-(2-methylphenoxy)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide is its high potency and selectivity for the GnRH receptor. This makes it an ideal tool for studying the role of the GnRH receptor in various biological processes. However, one limitation of 2-(2-methylphenoxy)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide is its relatively short half-life, which may limit its usefulness in certain experiments.
Direcciones Futuras
There are several potential future directions for research on 2-(2-methylphenoxy)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide. One area of interest is the potential use of 2-(2-methylphenoxy)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide in the treatment of other reproductive disorders, such as polycystic ovary syndrome (PCOS) and uterine fibroids. Another area of interest is the development of more potent and selective GnRH receptor antagonists, which may have even greater therapeutic potential. Finally, there is a need for further research on the long-term safety and efficacy of 2-(2-methylphenoxy)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide in humans.
Métodos De Síntesis
The synthesis of 2-(2-methylphenoxy)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide involves several steps, including the preparation of the key intermediate 2-(2-methylphenoxy)acetamide, which is then reacted with 5,6,7,8-tetrahydro-1-naphthalenamine to yield 2-(2-methylphenoxy)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide. The overall yield of the synthesis is approximately 10%, and the purity of the final product is typically greater than 99%.
Propiedades
IUPAC Name |
2-(2-methylphenoxy)-N-(5,6,7,8-tetrahydronaphthalen-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO2/c1-14-7-2-5-12-18(14)22-13-19(21)20-17-11-6-9-15-8-3-4-10-16(15)17/h2,5-7,9,11-12H,3-4,8,10,13H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VROPMXZDRSFHCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NC2=CC=CC3=C2CCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-methylphenoxy)-N-(5,6,7,8-tetrahydronaphthalen-1-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-cyclopentyl-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5887755.png)

![N-(4-{[(2-furylmethyl)(methyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5887771.png)
![1-{3-[(3-chloro-2-methylphenyl)amino]-3-oxopropyl}-4-piperidinecarboxamide](/img/structure/B5887775.png)



![1-[2-(3-methoxyphenoxy)ethyl]-1H-indole-3-carbaldehyde](/img/structure/B5887804.png)


![N'-[(5-chloro-2-thienyl)methylene]-5-propyl-3-thiophenecarbohydrazide](/img/structure/B5887820.png)


![2-[(4-chlorobenzyl)thio]-N-(4-isopropylphenyl)acetamide](/img/structure/B5887854.png)